2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.
Scientific Research Applications
2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets.
Electronic Applications: The compound’s electronic properties are utilized in the design of materials with specific conductive or emissive properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole: Lacks the bromine substituent, which may affect its reactivity and applications.
2-(3-Chlorophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in specific reactions and influence the compound’s electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-propan-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
InChI Key |
LCAYWZTYDNYFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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